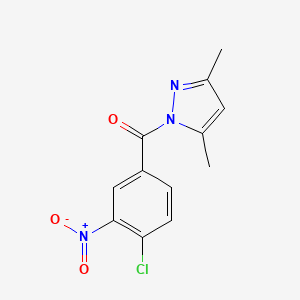
N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds involves condensation reactions between appropriate benzaldehydes and hydrazides. For instance, compounds like (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized through spectroscopic methods such as FT-IR, NMR, and ESI-MS. These methods help in determining the structure and confirming the purity of the synthesized compounds (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure is usually confirmed through X-ray diffraction, which provides details about the crystal structure and configuration of the molecule. Compounds similar to N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-methylbenzohydrazide display trans configurations with respect to the C=N double bonds, as confirmed by single-crystal X-ray diffraction studies (Ma, 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions and have been explored for their potential biological activities. For example, the synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide have been investigated, revealing insights into their chemical reactivity and interactions with biological targets (Lei et al., 2015).
科学的研究の応用
Synthesis and Antibacterial Activity
Hydrazone compounds, closely related to the chemical structure of interest, have been synthesized and characterized, demonstrating moderate to high antibacterial activity against various strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The synthesis process involves physico-chemical methods and crystal X-ray diffraction, highlighting the importance of structural features for antibacterial efficacy. The presence of nitro and dimethoxy substituents plays a significant role in the antimicrobial properties of these compounds (Lei et al., 2015).
Optical and Material Applications
The compound's structural components, such as the nitrobenzyl group, find extensive use in materials science, especially in the development of photolabile polymers. These materials allow for the controlled alteration of properties through irradiation, showcasing the compound's potential in creating photodegradable hydrogels, thin film patterning, and photocleavable bioconjugates. The utilization of nitrobenzyl derivatives highlights their versatility in polymer chemistry and materials science (Zhao et al., 2012).
Nonlinear Optical Properties
Related hydrazone compounds have been synthesized and their nonlinear optical properties evaluated, demonstrating significant potential for optical device applications. The study of these properties involves techniques like the single-beam z-scan with nanosecond laser pulses, indicating the compounds' abilities as candidates for optical limiters and switches. This research area is crucial for advancing optical communication technologies and developing new materials for photonic devices (Naseema et al., 2010).
Xanthine Oxidase Inhibitory Activity
A series of hydrazones have been prepared and assessed for their xanthine oxidase inhibitory activities, with certain compounds showing strong activity. This highlights the potential therapeutic applications of these compounds in treating diseases related to oxidative stress. The structure-activity relationship, derived from docking simulations, provides insights into the interaction mechanisms with the enzyme, suggesting further optimization routes for increased efficacy (Han et al., 2022).
特性
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-5-4-6-12(7-11)17(21)19-18-10-13-8-15(24-2)16(25-3)9-14(13)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACZWDHKPBWDFF-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)
![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)
![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)
![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)
![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)
![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)
![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)
![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)